2-acetylphenyl 2,5-dichlorobenzenesulfonate
Overview
Description
2-acetylphenyl 2,5-dichlorobenzenesulfonate is a useful research compound. Its molecular formula is C14H10Cl2O4S and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.9676854 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Sensing Applications
Adsorption Thermodynamics Studies : Research involving similar compounds, such as 2,4,5-trichlorophenoxy acetic acid, has focused on adsorption behaviors, indicating potential applications in environmental cleanup or sensing technologies. The adsorption of such compounds on nano-composite materials has been studied to understand their interaction with environmental pollutants, suggesting that similar studies could be conducted on 2-acetylphenyl 2,5-dichlorobenzenesulfonate for environmental monitoring or remediation efforts (Khan & Akhtar, 2011).
Sensor Systems for Herbicides : The development of sensor systems based on molecularly imprinted polymers has been explored for herbicides detection. This research demonstrates the potential of creating sensitive and selective sensors for environmental monitoring, which could extend to compounds like this compound if similar structural properties or environmental concerns are present (Kröger et al., 1999).
Antitumor and Biological Evaluation
Antitumor Profile and Molecular Modeling : Compounds with similar structures have been synthesized and evaluated for their antitumor properties, indicating that this compound could also be investigated for potential antitumor or other biological activities. Research into the synthesis and biological evaluation of novel scaffolds suggests avenues for drug discovery and development (Khalifa & Algothami, 2020).
Synthesis and Chemical Structure Analysis
Crystal Structure Analysis : The synthesis and structural analysis of closely related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, provide insight into their chemical behavior and potential applications. The detailed crystal structure analysis can inform the design of new materials or compounds with desired properties (Kobkeatthawin et al., 2017).
Properties
IUPAC Name |
(2-acetylphenyl) 2,5-dichlorobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4S/c1-9(17)11-4-2-3-5-13(11)20-21(18,19)14-8-10(15)6-7-12(14)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXAXQJNIMGMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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